2-Bromo-1-methyl-4-(methylsulfonyl)benzene
Overview
Description
“2-Bromo-1-methyl-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C8H9BrO2S . It has an average mass of 249.125 Da and a monoisotopic mass of 247.950653 Da .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide . Another method involves the reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H9BrO2S . More details about its structure can be found on various chemical databases .Chemical Reactions Analysis
“this compound” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Scientific Research Applications
Multicoupling Reagent in Organic Synthesis
2-Bromo-1-methyl-4-(methylsulfonyl)benzene, along with related compounds, plays a significant role as a multicoupling reagent in organic synthesis. A study by Auvray, Knochel, and Normant (1985) discusses how 3-bromo-2-(tert-butylsulfonyl)-1-propene, a compound structurally similar to this compound, reacts with various electrophiles in the presence of zinc metal. This process yields unsaturated sulfones, which are versatile in further reactions, demonstrating the compound's utility in synthetic organic chemistry (Auvray, Knochel, & Normant, 1985).
Role in Selective Nitration Process
Another significant application is in the selective nitration process. Yu et al. (2016) describe an efficient continuous-flow process for selective mononitration of 1-methyl-4-(methylsulfonyl)benzene. This process achieves a high yield of 98%, with a significant reduction in byproducts and short residence time, highlighting the compound's potential in streamlined industrial chemical processes (Yu et al., 2016).
Understanding Molecular Structures
Research on compounds like this compound also contributes to the understanding of molecular structures and interactions. For instance, Choi et al. (2009) studied a related compound, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, to understand its molecular structure and intermolecular interactions, which can be pivotal in designing new materials and pharmaceuticals (Choi et al., 2009).
Solubility and Thermodynamic Properties
The solubility and thermodynamic properties of 1-methyl-4-(methylsulfonyl)benzene in various solvents have been explored by Xu et al. (2016). Their research provides valuable data for the purification process of this compound, which is crucial for its application in different scientific fields (Xu et al., 2016).
Safety and Hazards
The safety information for “2-Bromo-1-methyl-4-(methylsulfonyl)benzene” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Properties
IUPAC Name |
2-bromo-1-methyl-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRSBUZFXFIKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682096 | |
Record name | 2-Bromo-4-(methanesulfonyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702672-96-6 | |
Record name | 2-Bromo-4-(methanesulfonyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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